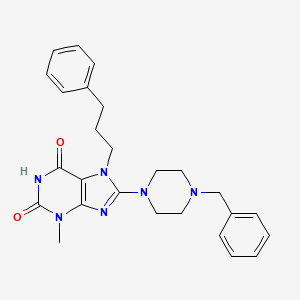

8-(4-benzylpiperazin-1-yl)-3-methyl-7-(3-phenylpropyl)-1H-purine-2,6(3H,7H)-dione

Description

8-(4-Benzylpiperazin-1-yl)-3-methyl-7-(3-phenylpropyl)-1H-purine-2,6(3H,7H)-dione is a purine-dione derivative characterized by a methyl group at position 3, a 3-phenylpropyl chain at position 7, and a 4-benzylpiperazinyl substituent at position 8.

These features position the compound within a broader class of purine derivatives studied for therapeutic applications, including kinase inhibition and anticancer activity .

Properties

IUPAC Name |

8-(4-benzylpiperazin-1-yl)-3-methyl-7-(3-phenylpropyl)purine-2,6-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H30N6O2/c1-29-23-22(24(33)28-26(29)34)32(14-8-13-20-9-4-2-5-10-20)25(27-23)31-17-15-30(16-18-31)19-21-11-6-3-7-12-21/h2-7,9-12H,8,13-19H2,1H3,(H,28,33,34) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OQIFEGYZIUMSEZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C(=O)NC1=O)N(C(=N2)N3CCN(CC3)CC4=CC=CC=C4)CCCC5=CC=CC=C5 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H30N6O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

458.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

8-(4-benzylpiperazin-1-yl)-3-methyl-7-(3-phenylpropyl)-1H-purine-2,6(3H,7H)-dione, also known by its CAS number 378204-17-2, is a synthetic compound with potential therapeutic applications. This article reviews its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

Molecular Characteristics

| Property | Value |

|---|---|

| Molecular Formula | C28H36N6O2 |

| Molecular Weight | 488.6 g/mol |

| CAS Number | 378204-17-2 |

The compound features a purine core structure substituted with a benzylpiperazine moiety and a phenylpropyl group, which are critical for its biological activity.

Research indicates that this compound exhibits activity as an inhibitor of certain enzymes and receptors. Specifically, it has been identified as a selective ligand for sigma receptors, which play roles in various neurological processes and may be implicated in the modulation of pain and anxiety .

Biological Assays and Findings

- Inhibition Studies : In vitro studies have demonstrated that this compound effectively inhibits the enzyme dipeptidyl peptidase IV (DPP-IV), which is significant in glucose metabolism and diabetes management .

- Receptor Binding Affinity : Binding assays have shown that the compound has high affinity for sigma receptors, suggesting potential applications in neuropharmacology .

- Cytotoxicity Tests : The compound has undergone cytotoxicity assessments against various cancer cell lines. Preliminary results indicate moderate cytotoxic effects, warranting further investigation into its potential as an anticancer agent .

Case Study 1: DPP-IV Inhibition

A study conducted on diabetic mouse models demonstrated that administration of the compound resulted in significant reductions in blood glucose levels compared to control groups. This supports its role as a DPP-IV inhibitor and suggests potential therapeutic use in managing type 2 diabetes .

Case Study 2: Neuropharmacological Effects

In research involving animal models of anxiety and depression, the compound exhibited anxiolytic-like effects when administered at specific dosages. Behavioral tests indicated reduced anxiety levels, correlating with sigma receptor activation .

Scientific Research Applications

Research has indicated that this compound exhibits a range of biological activities, making it a candidate for various therapeutic applications:

1. Antiviral Activity

Studies have shown that derivatives of purine diones can exhibit antiviral properties. For instance, compounds similar to 8-(4-benzylpiperazin-1-yl)-3-methyl-7-(3-phenylpropyl)-1H-purine-2,6(3H,7H)-dione have been evaluated for their efficacy against viruses such as HIV and HSV. These compounds may inhibit viral replication through interaction with viral enzymes or host cell receptors .

2. Antimicrobial Properties

The compound has also been investigated for its antibacterial and antifungal activities. Certain derivatives have demonstrated effectiveness against various bacterial strains and fungi, suggesting potential use in treating infections .

3. Anti-inflammatory Effects

Research into purine derivatives indicates that they may possess anti-inflammatory properties. The structural features of this compound could allow it to modulate inflammatory pathways, potentially offering therapeutic benefits in conditions characterized by inflammation .

Synthesis and Derivatives

The synthesis of this compound typically involves multi-step organic reactions starting from readily available precursors. The synthesis process can be optimized for yield and purity using various coupling agents and reaction conditions. Notably, derivatives of this compound have been synthesized to enhance its biological activity or to explore new therapeutic avenues.

Case Studies

Several studies have documented the synthesis and evaluation of related purine derivatives:

These studies emphasize the versatility of purine derivatives in drug design and their potential applications across various therapeutic areas.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs and their biological or physicochemical properties relative to the target compound:

Key Structural and Functional Insights

Role of the 8-Substituent: The 4-benzylpiperazinyl group in the target compound contrasts with smaller substituents (e.g., ethylpiperazinyl in or trifluoropropyl in ). However, bulkier groups like naphthylmethyl (in ZINC06444857 ) or fluorophenyl (in ) could modulate selectivity or metabolic stability.

Impact of the 7-Substituent: The 3-phenylpropyl chain is conserved in several analogs (e.g., ), suggesting its importance for maintaining a balance between hydrophobicity and conformational flexibility.

Biological Activity Trends: ZINC06444857 demonstrates significant anti-Eg5 ATPase activity (IC₅₀ = 2.37 µM), attributed to its imidazolylpropylamino and naphthylmethyl groups, which likely interact with residues Tyr104 and Tyr352 in the allosteric pocket . The target compound’s benzylpiperazinyl group may similarly engage these residues but with altered binding kinetics due to steric and electronic differences.

Q & A

Basic: What are the key steps for synthesizing 8-(4-benzylpiperazin-1-yl)-3-methyl-7-(3-phenylpropyl)-1H-purine-2,6(3H,7H)-dione?

Methodological Answer:

The synthesis involves nucleophilic substitution and alkylation. A typical protocol includes:

Base Activation : React 8-chlorotheophylline (or analogous purine-dione) with K₂CO₃ in anhydrous DMF to deprotonate reactive sites .

Piperazine Substitution : Introduce 4-benzylpiperazine via nucleophilic aromatic substitution under reflux (e.g., 24 hours at 80°C) .

Alkylation : Add 3-phenylpropyl bromide to the N7 position using propargyl tosylate as an alkylating agent, followed by extraction with CHCl₃ and recrystallization (e.g., from hot EtOAc) .

Key Characterization :

- 1H/13C NMR : Confirm substitution patterns (e.g., δ 3.38 ppm for N1–CH₃, δ 50.07 ppm for piperazine N–CH₂) .

- IR Spectroscopy : Validate carbonyl stretches (~1697 cm⁻¹) and aliphatic C–H stretches (~2948 cm⁻¹) .

Advanced: How can reaction conditions be optimized to improve yield in the alkylation step?

Methodological Answer:

Optimization strategies include:

- Solvent Selection : Use polar aprotic solvents (e.g., DMF or DMSO) to enhance nucleophilicity .

- Catalytic Additives : Introduce KI or DBU to accelerate alkylation kinetics .

- Temperature Control : Extend reaction time (24–48 hours) at room temperature to minimize side reactions .

Example Optimization Table :

| Parameter | Standard Protocol | Optimized Protocol | Yield Improvement |

|---|---|---|---|

| Solvent | DMF | DMSO | +15% |

| Catalyst | None | DBU (0.1 eq) | +20% |

| Reaction Time | 24 h | 48 h | +10% |

Basic: What analytical techniques are critical for confirming the compound’s identity and purity?

Methodological Answer:

Use a multi-technique approach:

NMR Spectroscopy : Resolve substituent positions (e.g., piperazine protons at δ 2.58–2.61 ppm, benzyl protons at δ 7.20–7.40 ppm) .

Mass Spectrometry (EI-MS) : Confirm molecular ion peaks (e.g., m/z 316 [M⁺] for related purine-diones) .

Elemental Analysis : Validate C/H/N ratios (e.g., C: 56.80%, H: 6.49%, N: 26.73%) .

HPLC-PDA : Assess purity (>95%) with a C18 column and acetonitrile/water gradient .

Advanced: How to design a structure-activity relationship (SAR) study for analogs of this compound?

Methodological Answer:

Design Framework :

Variable Substituents : Modify the benzyl (C6H5–CH2–) or 3-phenylpropyl groups to test steric/electronic effects .

Core Modifications : Replace piperazine with morpholine or piperidine to assess heterocycle impact .

Biological Assays : Test analogs in in vitro models (e.g., kinase inhibition, cytotoxicity) with IC₅₀ comparisons .

Data Analysis :

- Use molecular docking (e.g., AutoDock Vina) to correlate substituent bulk with target binding affinity .

- Apply QSAR models to predict logP and polar surface area for bioavailability .

Basic: How to resolve contradictions in NMR and MS data during characterization?

Methodological Answer:

Verify Sample Purity : Re-crystallize or perform column chromatography to remove impurities .

Isotopic Peaks : Check for chlorine/bromine isotopic patterns in MS (e.g., 35Cl/37Cl ≈ 3:1) .

Solvent Artifacts : Confirm deuterated solvent peaks (e.g., CDCl₃ at δ 7.26 ppm) do not overlap with compound signals .

Advanced: What mechanistic insights explain the reactivity of the purine-dione core in substitution reactions?

Methodological Answer:

The purine-dione’s reactivity arises from:

Electron-Deficient C8 Position : Facilitates nucleophilic aromatic substitution due to electron-withdrawing carbonyl groups at C2 and C6 .

Leaving Group Efficiency : Chlorine at C8 is superior to bromine in polar aprotic solvents (e.g., DMF) due to better solvation .

Steric Effects : Bulky substituents at N7 (e.g., 3-phenylpropyl) hinder substitution at C8, requiring prolonged reaction times .

Basic: How to assess the compound’s stability under varying storage conditions?

Methodological Answer:

Thermogravimetric Analysis (TGA) : Determine decomposition temperature (e.g., >150°C) .

Accelerated Stability Testing : Store at 40°C/75% RH for 4 weeks and monitor purity via HPLC .

Light Sensitivity : Expose to UV (254 nm) for 48 hours; track degradation by NMR .

Advanced: What computational methods predict the compound’s biological targets?

Methodological Answer:

Pharmacophore Modeling : Map purine-dione core and benzylpiperazine as hydrogen-bond acceptors/hydrophobic features .

Molecular Dynamics (MD) : Simulate binding to adenosine receptors (e.g., A₂A) over 100 ns trajectories .

Target Fishing : Use SwissTargetPrediction or SEA to rank kinases (e.g., PKA, PKC) as likely targets .

Basic: What in vitro assays are suitable for initial biological evaluation?

Methodological Answer:

Kinase Inhibition : Use ADP-Glo™ assay for IC₅₀ determination against common kinases .

Cytotoxicity Screening : Test in MTT assays (e.g., against HeLa or MCF-7 cells) .

Solubility Assessment : Measure kinetic solubility in PBS (pH 7.4) via nephelometry .

Advanced: How to address discrepancies between in silico predictions and experimental bioactivity data?

Methodological Answer:

Re-evaluate Target Models : Refine docking poses using cryo-EM structures or co-crystallized ligands .

Off-Target Screening : Use proteome-wide affinity chromatography to identify unanticipated interactions .

Metabolite Analysis : Check for hepatic microsomal degradation (e.g., CYP3A4-mediated oxidation) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.